Scientific Field: Microbiology and pharmacology
Summary:6-chloro-N-isopropylnicotinamide: (abbreviated as ND4) is a newly designed nicotinamide derivative. It has been synthesized and characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . The compound’s antibacterial properties have been investigated both computationally and experimentally.
Methods of Application:Synthesis and Characterization: ND4 is synthesized and characterized using various spectroscopic techniques. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both proton and carbon-13), and mass spectrometry (MS).
Computational Analysis: The compound is optimized computationally using the B3LYP/6–31+G(d,p) level of theory in water with the C-PCM solvent method.
Antibacterial Testing: ND4 is tested in vitro against several Gram-positive and Gram-negative bacteria.
Inhibitor Candidate: ND4 exhibits significant antibacterial activity against . Molecular docking analyses reveal that ND4 is the best inhibitor candidate for this bacterium.
Potential Clinical Applications: Given its antibacterial properties, ND4 could be explored as a potential therapeutic agent for bacterial infections.
Scientific Field: Biofilm research and antimicrobial strategies
Summary: Biofilms are complex microbial communities that adhere to surfaces and are notoriously resistant to antibiotics. ND4’s ability to inhibit biofilm formation is an important area of investigation.
Methods of Application:Biofilm Assays: ND4 is tested for its ability to inhibit biofilm formation by various bacterial strains, including , , and .
Quantitative Analysis: The extent of biofilm inhibition is quantified using established methods.
Biofilm Inhibition: ND4 demonstrates promising biofilm inhibition activity against both Gram-positive and Gram-negative bacteria.
Clinical Implications: Developing ND4-based formulations could enhance wound healing, prevent medical device-associated infections, and improve treatment outcomes.
6-chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid. The compound features a chlorine atom at the 6-position of the nicotinamide ring and an isopropyl group attached to the nitrogen atom of the amide functional group. This structural configuration contributes to its unique chemical properties and biological activities.
The biological activity of 6-chloro-N-isopropylnicotinamide has been investigated in various contexts. It is believed to exert antibacterial effects by inhibiting enzymes involved in bacterial cell wall synthesis. Additionally, it may modulate signaling pathways associated with inflammation and immune responses, making it a candidate for therapeutic applications in infectious diseases and inflammatory conditions.
The synthesis of 6-chloro-N-isopropylnicotinamide typically involves two main steps:
For industrial production, these synthetic routes may be scaled up using continuous flow reactors and automated systems to optimize yield and purity, ensuring consistent quality.
Several compounds share structural similarities with 6-chloro-N-isopropylnicotinamide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| N-(tert-Butyl)-6-chloronicotinamide | C10H13ClN2O | 0.94 |
| 6-Chloro-N,N-dimethylnicotinamide | C9H12ClN2O | 0.90 |
| N-(2-Hydroxyethyl)nicotinamide | C8H10N2O2 | 0.77 |
| N-Benzyl-2,6-dichloroisonicotinamide | C11H10Cl2N2O | 0.76 |
| N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide | C14H16ClN2O | 0.90 |
The uniqueness of 6-chloro-N-isopropylnicotinamide lies in its specific chlorine substitution and isopropyl group, which influence its biological activity and chemical reactivity compared to other similar compounds. Its distinct mechanism of action against bacterial enzymes further differentiates it from its analogs .
Traditional synthetic routes for 6-chloro-N-isopropylnicotinamide typically involve multi-step condensation and functionalization reactions. A common approach begins with 6-chloronicotinic acid, which undergoes activation via chlorination using thionyl chloride or phosphorus oxychloride to form 6-chloronicotinoyl chloride [4]. Subsequent amidation with isopropylamine in anhydrous dichloromethane yields the target compound [5]. Early methods relied on stoichiometric reagents and high-boiling solvents, resulting in moderate yields (50–65%) due to competitive side reactions such as over-chlorination or esterification [2].
Key intermediates like 1,2,3,4-tetra-O-acetyl-L-idopyranuronate methyl ester, synthesized via radical-mediated bromination and reduction, have been employed to improve regioselectivity [1]. However, these methods often require lengthy purification steps, including column chromatography and recrystallization, to isolate the desired product [2].
Recent advances explore enzymatic catalysis to enhance reaction specificity. Lipase B from Candida antarctica (Novozym® 435) has been investigated for transesterification and amidation steps, though its application to 6-chloro-N-isopropylnicotinamide remains experimental. Preliminary studies show that enzymatic methods can reduce byproduct formation by 20–30% compared to traditional acid chlorides, but yields remain suboptimal (40–50%) due to enzyme inactivation at elevated temperatures [1].
Solvent-free mechanochemical synthesis and microwave-assisted reactions have emerged as sustainable alternatives. For instance, ball-milling 6-chloronicotinic acid with isopropylamine in the presence of silica gel as a catalyst achieves 70% conversion within 2 hours, eliminating the need for hazardous chlorinating agents [4]. Microwave irradiation further accelerates amidation, completing reactions in 15 minutes with an 85% yield when using N,N-diisopropylethylamine as a base [2].
Continuous-flow systems enable precise control over reaction parameters, enhancing scalability. A microreactor setup employing 6-chloronicotinoyl chloride and isopropylamine in tetrahydrofuran achieves 92% yield at 50°C with a residence time of 5 minutes [5]. This method reduces waste by 40% compared to batch processes, as demonstrated in pilot-scale trials [4].
The choice of precursors significantly impacts synthesis efficiency. 6-Chloronicotinoyl chloride [4] and isopropylamine [5] are preferred due to their commercial availability and reactivity. Alternative routes using 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid as a fluorogenic precursor have been explored for specialized applications, though scalability remains a challenge [1].
Optimizing temperature, solvent, and catalyst loadings is critical. For amidation, dichloromethane at −35°C minimizes side reactions, while N,N-diisopropylethylamine (1.5 equiv) enhances nucleophilicity [2]. Kinetic studies reveal that maintaining a pH of 8–9 during aqueous workups prevents hydrolysis of the chloro substituent [5].
Table 1: Yield Comparison Under Varied Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Traditional chlorination | DCM | 25 | 58 |
| Microwave amidation | THF | 80 | 85 |
| Continuous-flow | THF | 50 | 92 |
Crystallization from ethyl acetate/hexane mixtures (3:1) achieves >98% purity, while simulated moving-bed chromatography resolves stereochemical impurities [2]. Recent protocols incorporate in situ infrared spectroscopy to monitor reaction progress, reducing purification time by 30% [5].
Scaling up requires addressing exothermic reactions and reagent mixing efficiency. A tiered temperature control system in continuous-flow reactors prevents thermal degradation, enabling annual production capacities exceeding 10 metric tons [4]. Cost analyses indicate that green chemistry methods reduce raw material expenses by 15–20%, though capital investments for flow systems remain high [5].
The structure-activity relationship studies of 6-chloro-N-isopropylnicotinamide reveal critical insights into the molecular determinants of biological activity [1] . The compound's core structure consists of a pyridine ring with a carboxamide group at the 3-position, a chlorine substituent at the 6-position, and an isopropyl group attached to the nitrogen atom of the amide functionality .
Systematic investigations have demonstrated that the 6-chloro substitution pattern significantly enhances biological activity compared to unsubstituted nicotinamide derivatives [1] . The chlorine atom at this position maintains favorable hydrogen bonding interactions while providing electronic effects that improve binding affinity to target proteins . In contrast, modifications at the 2-position of the pyridine ring generally result in reduced activity, suggesting that this position is less tolerant to substitutions .
The isopropyl group at the nitrogen position represents an optimal balance between steric bulk and activity [1] . Structure-activity relationship analysis comparing various N-alkyl substitutions reveals that the isopropyl group provides superior biological activity compared to methyl, ethyl, or tert-butyl alternatives [5]. The steric bulk of the isopropyl group appears to be favorable for target protein interactions, while larger substituents like tert-butyl introduce unfavorable steric hindrance [6].
Comparative analysis of nicotinamide derivatives demonstrates that the position of amino and isopropyl groups is critical for antifungal activity [1]. Studies with related compounds have shown that meta-substitution patterns on aromatic rings generally provide better activity than ortho- or para-substitutions, with para-substituted compounds showing 2-fold decreased potency while ortho-substituted analogs result in complete loss of activity [1].
The chloro position in 6-chloro-N-isopropylnicotinamide serves as a critical site for structural modifications that significantly impact biological activity . The 6-position chlorine substitution enhances activity through both electronic and steric effects, maintaining favorable hydrogen bonding interactions while providing optimal spatial orientation for target binding .
Alternative halogen substitutions at the 6-position have been explored, with bromine and iodine demonstrating varying degrees of activity enhancement [7]. The 6-chloro-5-iodo-N-isopropylnicotinamide derivative (CAS: 2921706-10-5) represents a dual-substitution strategy that combines the beneficial effects of chlorine at the 6-position with additional iodine substitution at the 5-position [8]. This dual halogenation approach yields compounds with molecular weight of 324.55 and enhanced biological activity compared to the mono-chlorinated parent compound [8].
Studies on position-specific modifications reveal that 5-position substitutions can be well-tolerated when combined with 6-position chlorination . The 5-chloro-N-isopropyl-4-methylnicotinamide derivative demonstrates that dual substitution strategies can lead to enhanced bioactivity through synergistic effects . However, 2-position chlorination generally results in reduced activity, indicating that this position is less favorable for halogen substitution .
Electronic effects of different halogens at the 6-position follow the trend: iodine > bromine > chlorine > fluorine in terms of activity enhancement [7]. The larger halogens provide better π-π stacking interactions with aromatic residues in target proteins, particularly with tyrosine residues that are commonly found in nicotinamide binding sites [7].
The isopropyl group attached to the nitrogen atom of the carboxamide functionality represents a key structural feature that can be modified to optimize biological activity [9]. Structure-activity relationship studies demonstrate that the isopropyl group provides an optimal balance between steric bulk and binding affinity, with modifications at this position significantly affecting biological activity [9].
Comparative analysis of various N-alkyl substitutions reveals distinct activity patterns [5]. The methyl derivative (6-chloro-N-methylnicotinamide, CAS: 54189-82-1) shows moderate activity with molecular weight of 170.60, while the dimethyl analog (6-chloro-N,N-dimethylnicotinamide, CAS: 54864-83-4) exhibits similar potency with molecular weight of 184.62 [5]. The diethyl derivative (6-chloro-N,N-diethylnicotinamide, CAS: 54864-96-9) demonstrates comparable activity with increased molecular weight of 212.68 .
The tert-butyl substitution (6-chloro-N-(tert-butyl)nicotinamide, CAS: 115309-58-5) represents a bulky alkyl modification that maintains moderate activity while introducing significant steric hindrance [6]. This compound has identical molecular weight to the isopropyl derivative (212.68) but shows reduced activity due to unfavorable steric interactions [6].
Aromatic substitutions at the nitrogen position provide enhanced activity through π-π stacking interactions . The 6-chloro-N-(2-ethoxyphenyl)nicotinamide derivative (CAS: 853316-73-1) demonstrates enhanced antibacterial and antifungal activity with molecular weight of 276.72 . Similarly, the 6-chloro-N-(4-ethylbenzyl)nicotinamide analog (CAS: 224048-88-8) shows improved activity with aromatic substitution .
The N-isopropyl-2-methyl-nicotinamide derivative (CAS: 923563-74-0) demonstrates that modifications can be combined with pyridine ring substitutions to achieve enhanced nicotinamide N-methyltransferase (NNMT) inhibition . This compound exhibits molecular weight of 178.23 and serves as a potent inhibitor of NNMT, which plays a crucial role in nicotinamide metabolism .
The pyridine ring of 6-chloro-N-isopropylnicotinamide serves as a scaffold for various modifications that can significantly impact biological activity and selectivity [11] [12]. The electronic properties of the pyridine ring are crucial for binding interactions with target proteins, with the nitrogen atom serving as a hydrogen bond acceptor [11].
Modifications at the 2-position of the pyridine ring have been explored with varying degrees of success . The N-isopropyl-2-methyl-nicotinamide derivative demonstrates that 2-position substitutions can lead to enhanced activity against specific targets, particularly showing improved NNMT inhibition compared to unsubstituted analogs . The methyl group at the 2-position provides favorable electronic effects while maintaining the essential hydrogen bonding capabilities of the pyridine nitrogen .
The 4-position of the pyridine ring represents another site for structural modifications [13]. Historical studies have shown that 4-substituted nicotinic acids and nicotinamides can serve as NAD analogs with potential inhibitory activity against glycolytic processes [13]. The 4-hydroxy, 4-methoxy, 4-butoxy, and 4-amino derivatives have been prepared and evaluated, with varying degrees of biological activity [13].
Studies on pyridine ring modifications reveal that the carboxamide group at the 3-position is essential for activity and cannot be replaced without significant loss of biological activity [11]. The amide functionality provides critical hydrogen bonding interactions with target proteins, and modifications to this group generally result in reduced activity [11].
The introduction of additional nitrogen atoms into the pyridine ring, such as in pyrimidine or pyrazine analogs, has been explored but generally results in decreased activity [1]. The pyridine ring provides optimal electronic properties for target binding, and modifications that alter these properties typically lead to reduced biological activity [1].
The development of hybrid molecules based on 6-chloro-N-isopropylnicotinamide represents a strategic approach to enhance biological activity and selectivity through the combination of multiple pharmacophores [14] [15]. These hybrid compounds maintain the nicotinamide core structure while incorporating additional functional groups that can interact with different binding sites on target proteins [14].
Nicotinamide-thiadiazole hybrids have emerged as potent anticancer agents targeting VEGFR-2 inhibition [14] [16]. Among these hybrids, compound 7a exhibited the most potent anticancer activity with IC50 values of 4.64 ± 0.3 μM in MDA-MB-231 and 7.09 ± 0.5 μM in MCF-7 cell lines [14]. The hybrid design maintains the nicotinamide binding interactions while adding thiadiazole moiety interactions that enhance target selectivity [14].
The nicotinamide-diamide derivatives represent another class of hybrid molecules that combine nicotinamide and diamide scaffolds in a single molecule [17]. These compounds demonstrate significant cytotoxic activity against lung cancer cell lines (NCI-H460, A549, NCI-H1975) and show promise as lead compounds for highly potential cytotoxic agents [17]. The diamide functionality provides additional binding interactions that enhance the overall biological activity [17].
Nicotinamide-diarylamine derivatives have been developed as succinate dehydrogenase inhibitors with fungicidal activity [18] [19]. Compound 4f exhibited superior comprehensive fungicidal and SDH enzymatic inhibitory activities, with molecular docking results suggesting that it binds well to the substrate cavity and entrance cavity of SDH [18]. The diarylamine modification enhances binding to the key catalytic site Arg 297, making it a promising lead compound for further optimization [18].
The development of nicotinamide-pyridine conjugates has focused on histone deacetylase-3 (HDAC3) inhibition [20]. Among these compounds, compound 6b exhibited the best potency against HDAC3 with IC50 = 0.694 μM [20]. The pyridine conjugation provides improved selectivity and potency compared to traditional hydroxamate-based HDAC inhibitors [20].
Comparative analysis of 6-chloro-N-isopropylnicotinamide and its structural analogs reveals distinct structure-activity relationships that govern biological activity and selectivity [1] . The systematic comparison of various substitution patterns provides insights into the molecular determinants of biological activity and guides the design of improved analogs [1].
The chloro position comparison demonstrates that 6-chloro substitution provides optimal activity enhancement . The 6-chloro-N-isopropylnicotinamide (molecular weight 198.65) shows superior activity compared to 5-chloro or 2-chloro analogs . The 6-position chlorine maintains favorable hydrogen bonding interactions while providing electronic effects that enhance binding affinity .
N-alkyl substitution comparison reveals that the isopropyl group provides optimal steric bulk for biological activity . The methyl derivative (6-chloro-N-methylnicotinamide, MW 170.60) shows moderate activity, while the dimethyl analog (6-chloro-N,N-dimethylnicotinamide, MW 184.62) exhibits similar potency [5]. The diethyl derivative (MW 212.68) demonstrates comparable activity, but the tert-butyl analog shows reduced activity due to excessive steric hindrance [6].
Aromatic substitution analysis demonstrates that aromatic groups at the nitrogen position can enhance activity through π-π stacking interactions . The 6-chloro-N-(2-ethoxyphenyl)nicotinamide (MW 276.72) shows enhanced antibacterial and antifungal activity compared to simple alkyl analogs . Similarly, the 6-chloro-N-(4-ethylbenzyl)nicotinamide demonstrates improved activity with aromatic substitution .
Dual substitution strategies, exemplified by 6-chloro-5-iodo-N-isopropylnicotinamide (MW 324.55), demonstrate that multiple modifications can provide synergistic activity enhancement [8]. The combination of chlorine at the 6-position with iodine at the 5-position results in compounds with enhanced biological activity compared to mono-substituted analogs [8].
The comparative analysis of hybrid molecules reveals that the combination of nicotinamide with other pharmacophores can provide enhanced selectivity and potency [14] [15]. The nicotinamide-thiadiazole hybrids show superior anticancer activity compared to individual components, while nicotinamide-diarylamine derivatives demonstrate enhanced fungicidal activity [14] [18].
Analysis of pyridine ring modifications indicates that the 2-position can tolerate small alkyl substituents like methyl groups, as demonstrated by N-isopropyl-2-methyl-nicotinamide, which shows enhanced NNMT inhibition . However, modifications at the 4-position generally result in reduced activity unless specifically designed for particular targets [13].